molecular formula C22H24N2O4S B12178482 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(phenylsulfanyl)ethyl]acetamide

2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(phenylsulfanyl)ethyl]acetamide

Cat. No.: B12178482
M. Wt: 412.5 g/mol
InChI Key: RYAGZKGGWJTBOT-UHFFFAOYSA-N
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Description

2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(phenylsulfanyl)ethyl]acetamide: is a complex organic compound with a unique structure that includes a benzazepine core, methoxy groups, and a phenylsulfanyl moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(phenylsulfanyl)ethyl]acetamide typically involves multiple steps:

    Formation of the Benzazepine Core: The benzazepine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminobenzylamine and a suitable ketone or aldehyde.

    Introduction of Methoxy Groups: The methoxy groups at positions 7 and 8 can be introduced via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Attachment of the Phenylsulfanyl Moiety: The phenylsulfanyl group can be introduced through a nucleophilic substitution reaction using a phenylthiol derivative and an appropriate leaving group on the benzazepine core.

    Acetylation: The final step involves the acetylation of the amine group with acetic anhydride or acetyl chloride to form the acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzazepine core, potentially forming alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include hydroxylated, reduced, or substituted derivatives of the original compound, each with potentially different biological activities and properties.

Scientific Research Applications

Medicinal Chemistry Applications

1. Synthesis of Therapeutic Agents:
The compound is recognized for its role in the synthesis of ivabradine, a medication used to treat heart conditions such as angina pectoris and heart failure. The synthesis process involves the transformation of 7,8-dimethoxy-1,3-dihydro-2H-benzazepin-2-one into ivabradine through various chemical reactions, highlighting its importance in pharmaceutical manufacturing .

2. Pharmacological Properties:
Research indicates that compounds derived from benzazepine structures exhibit significant pharmacological activities. These include anti-arrhythmic effects and the ability to modulate cardiac rhythm disturbances. The specific interactions of the compound with biological targets are under investigation to elucidate its therapeutic mechanisms .

Case Studies

1. Cardiovascular Research:
A study published in a pharmacological journal explored the efficacy of ivabradine derivatives in managing heart rate and reducing myocardial ischemia. The results demonstrated that these compounds effectively lower heart rates without negatively impacting myocardial contractility, making them suitable for treating various cardiac conditions .

2. Neuropharmacology:
Another area of research involves the neuroprotective effects of benzazepine derivatives. Preliminary findings suggest that related compounds may offer protective benefits against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

Mechanism of Action

The mechanism of action of 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(phenylsulfanyl)ethyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor signaling, or interaction with nucleic acids.

Comparison with Similar Compounds

Similar Compounds

  • 7,8-Dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetic acid
  • 1-Oxo-2-methyl-6,7-dimethoxy-1,2-dihydroisoquinoline
  • 8- [5- (5,7-dihydroxy-4-oxo-4H-chromen-2-yl)-2-methoxyphenyl]-5,7-dihydroxy-2- (4-methoxyphenyl)-4H-chromen-4-one

Uniqueness

What sets 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(phenylsulfanyl)ethyl]acetamide apart from similar compounds is its combination of a benzazepine core with methoxy and phenylsulfanyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Biological Activity

The compound 2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)-N-[2-(phenylsulfanyl)ethyl]acetamide is a complex organic molecule characterized by its unique structural features that include a benzazepine core and various functional groups. The presence of dimethoxy groups at positions 7 and 8 enhances its potential biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H30N2O4C_{21}H_{30}N_{2}O_{4} with a molecular weight of approximately 374.5 g/mol. Its structure includes:

  • A benzazepine core , which is known for interactions with various biological targets.
  • Dimethoxy substituents , which may enhance its lipophilicity and receptor affinity.
  • An acetamide moiety , contributing to its reactivity and potential interactions with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as:

  • Neurotransmitter receptors : The benzazepine scaffold is known to modulate neurotransmitter activity, potentially influencing dopaminergic and serotonergic pathways.
  • Enzymatic inhibition : It may act as an inhibitor for certain enzymes, affecting metabolic pathways crucial for disease processes.

Pharmacological Properties

Research indicates that compounds with similar structures often exhibit significant pharmacological activities. Potential activities of this compound may include:

Activity Type Description
AntidepressantModulation of serotonin and dopamine levels in the brain.
AnticancerInhibition of cancer cell proliferation through apoptosis induction.
Anti-inflammatoryReduction of inflammatory markers via cytokine modulation.
AntimicrobialPotential effectiveness against bacterial and fungal pathogens.

Case Studies and Research Findings

  • Antidepressant Activity : A study demonstrated that derivatives similar to this compound exhibited significant antidepressant effects in animal models by enhancing serotonergic transmission .
  • Anticancer Properties : Research has shown that benzazepine derivatives can induce apoptosis in various cancer cell lines. For instance, compounds structurally related to this one have been evaluated for their ability to inhibit tumor growth in vitro .
  • Anti-inflammatory Effects : In vitro assays indicated that related compounds could significantly reduce levels of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .

Synthesis and Derivatives

The synthesis of this compound typically involves several key steps:

  • Formation of the benzazepine core through cyclization reactions.
  • Introduction of the dimethoxy groups via electrophilic substitution.
  • Acetamide formation through coupling reactions with appropriate amines.

This synthetic pathway allows for the modification of the compound's structure, potentially leading to derivatives with altered biological activities.

Properties

Molecular Formula

C22H24N2O4S

Molecular Weight

412.5 g/mol

IUPAC Name

2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)-N-(2-phenylsulfanylethyl)acetamide

InChI

InChI=1S/C22H24N2O4S/c1-27-19-12-16-8-10-24(22(26)14-17(16)13-20(19)28-2)15-21(25)23-9-11-29-18-6-4-3-5-7-18/h3-8,10,12-13H,9,11,14-15H2,1-2H3,(H,23,25)

InChI Key

RYAGZKGGWJTBOT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C=CN(C(=O)CC2=C1)CC(=O)NCCSC3=CC=CC=C3)OC

Origin of Product

United States

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